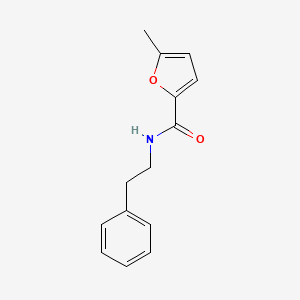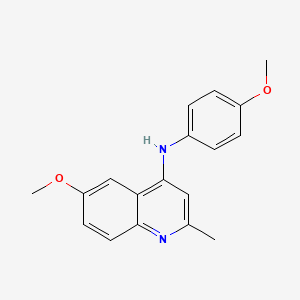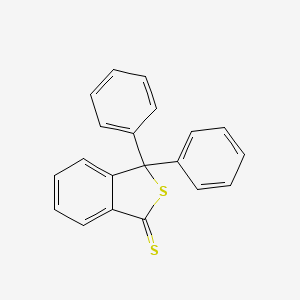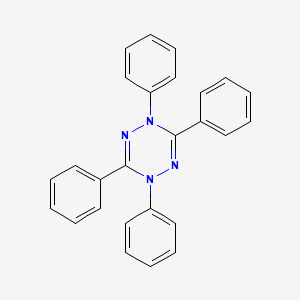
2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 2-chlorobenzaldehyde, 4-methylbenzylamine, and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine-2-thione.
Substitution: Formation of substituted thiazolidinones with various functional groups.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
- 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 2-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one
Uniqueness
2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14ClNOS |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14ClNOS/c1-11-6-8-12(9-7-11)18-15(19)10-20-16(18)13-4-2-3-5-14(13)17/h2-9,16H,10H2,1H3 |
Clé InChI |
LKGYDHJSMKOYMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705401.png)
![([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine](/img/structure/B11705407.png)




![(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11705422.png)
![2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline](/img/structure/B11705429.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705437.png)

![[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea](/img/structure/B11705454.png)
![(4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705459.png)
![4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11705466.png)

